molecular formula C4H8ClF2N B2851021 3,3-Difluoro-2-methylazetidine hydrochloride CAS No. 1638772-18-5

3,3-Difluoro-2-methylazetidine hydrochloride

Cat. No.: B2851021
CAS No.: 1638772-18-5
M. Wt: 143.56
InChI Key: UZRHEOUHFFMYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2-methylazetidine hydrochloride is a heterocyclic compound with the molecular formula C4H8ClF2N. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of two fluorine atoms and a methyl group at the 3 and 2 positions, respectively. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylazetidine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-difluoro-2-methylazetidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,3-Difluoro-2-methylazetidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development. The compound can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine: Lacks the methyl group at the 2 position.

    2-Methylazetidine: Does not contain fluorine atoms.

    3-Fluoro-2-methylazetidine: Contains only one fluorine atom

Uniqueness

3,3-Difluoro-2-methylazetidine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-difluoro-2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHEOUHFFMYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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